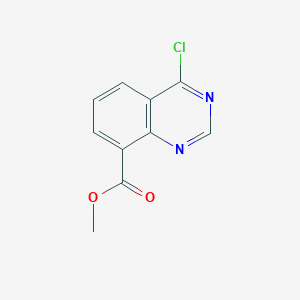

Methyl 4-chloroquinazoline-8-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloroquinazoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c1-15-10(14)7-4-2-3-6-8(7)12-5-13-9(6)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAZALFALOKHBET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590487 | |

| Record name | Methyl 4-chloroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

903130-01-8 | |

| Record name | Methyl 4-chloroquinazoline-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-chloroquinazoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 4-chloroquinazoline-8-carboxylate, a key intermediate in pharmaceutical research. The synthesis is presented in a three-stage process, commencing with the preparation of a key precursor, Dimethyl 2-aminobenzene-1,3-dicarboxylate, followed by the formation of the quinazoline core, and concluding with a chlorination step. This document details the experimental protocols, quantitative data, and logical workflows to facilitate the replication and optimization of this synthesis.

Stage 1: Synthesis of Dimethyl 2-aminobenzene-1,3-dicarboxylate

The initial stage focuses on the preparation of the essential starting material, Dimethyl 2-aminobenzene-1,3-dicarboxylate, from 3-nitrophthalic acid. This process involves two key chemical transformations: esterification of the dicarboxylic acid and subsequent reduction of the nitro group.

Step 1.1: Esterification of 3-Nitrophthalic Acid to Dimethyl 3-nitrophthalate

The synthesis begins with the esterification of 3-nitrophthalic acid to yield Dimethyl 3-nitrophthalate. This is a standard esterification reaction, typically carried out in the presence of an alcohol and an acid catalyst.

Experimental Protocol:

A mixture of 3-nitrophthalic acid and methanol is heated under reflux in the presence of a catalytic amount of sulfuric acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent and washed with an aqueous bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the crude Dimethyl 3-nitrophthalate, which can be purified by recrystallization or column chromatography.

| Parameter | Value | Reference |

| Reactants | 3-Nitrophthalic acid, Methanol, Sulfuric acid (catalyst) | Generic Esterification |

| Reaction Time | Several hours | Generic Esterification |

| Temperature | Reflux | Generic Esterification |

| Yield | High | Generic Esterification |

Step 1.2: Reduction of Dimethyl 3-nitrophthalate to Dimethyl 2-aminobenzene-1,3-dicarboxylate

The nitro group of Dimethyl 3-nitrophthalate is then reduced to an amine to furnish the desired Dimethyl 2-aminobenzene-1,3-dicarboxylate. A common and efficient method for this transformation is catalytic hydrogenation.

Experimental Protocol:

Dimethyl 3-nitrophthalate is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to hydrogenation in the presence of a catalyst, typically palladium on carbon (Pd/C). The reaction is carried out under a hydrogen atmosphere at a specified pressure and temperature. The reaction is monitored by TLC or HPLC until the starting material is consumed. After the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to give Dimethyl 2-aminobenzene-1,3-dicarboxylate. An alternative reduction method involves using a reducing agent like hydrazine hydrate in the presence of a catalyst such as ferric chloride on carbon.[1]

| Parameter | Value | Reference |

| Reactants | Dimethyl 3-nitrophthalate, Hydrogen gas or Hydrazine hydrate | [1] |

| Catalyst | Palladium on carbon (Pd/C) or Ferric chloride/Carbon | [1] |

| Solvent | Methanol or Ethanol | [1] |

| Temperature | Room temperature to 95°C | [1] |

| Reaction Time | 1-5 hours | [1] |

| Yield | Up to 95% | [1] |

Synthesis Workflow for Dimethyl 2-aminobenzene-1,3-dicarboxylate

Stage 2: Synthesis of Methyl 4-hydroxyquinazoline-8-carboxylate

With the precursor in hand, the next stage involves the construction of the quinazolinone ring system through a cyclization reaction. The Niementowski reaction is a classic and effective method for this transformation.[2][3][4]

Experimental Protocol:

A mixture of Dimethyl 2-aminobenzene-1,3-dicarboxylate and an excess of formamide is heated at an elevated temperature. The reaction can be carried out neat or in a high-boiling solvent. Microwave irradiation has been shown to significantly accelerate this type of reaction.[5] The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product, Methyl 4-hydroxyquinazoline-8-carboxylate, often precipitates out and can be collected by filtration. The crude product can be purified by recrystallization.

| Parameter | Value | Reference |

| Reactants | Dimethyl 2-aminobenzene-1,3-dicarboxylate, Formamide | [2][3][4] |

| Temperature | 120-180°C (Conventional Heating) | [4] |

| Reaction Time | Several hours (Conventional Heating) | [4] |

| Yield | Moderate to good | General Niementowski Reaction |

Niementowski Reaction for Quinazolinone Formation

Stage 3: Synthesis of this compound

The final stage of the synthesis is the conversion of the hydroxyl group at the 4-position of the quinazolinone ring to a chloro group. This is a crucial step for enabling further functionalization of the molecule.

Experimental Protocol:

Methyl 4-hydroxyquinazoline-8-carboxylate is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The reaction is typically performed by refluxing the quinazolinone in an excess of the chlorinating agent, sometimes with the addition of a catalytic amount of a base like pyridine or N,N-dimethylformamide (DMF).[6] After the reaction is complete, the excess chlorinating agent is carefully removed under reduced pressure. The residue is then treated with a non-protic solvent and quenched with ice-water or a basic solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the crude this compound. Purification is typically achieved by column chromatography or recrystallization.

| Parameter | Value | Reference |

| Reactants | Methyl 4-hydroxyquinazoline-8-carboxylate, Thionyl chloride (SOCl₂) | [6] |

| Catalyst | Pyridine or DMF (optional) | [6] |

| Temperature | Reflux | [6] |

| Reaction Time | Several hours | [6] |

| Yield | Good to high | General Chlorination of Quinazolinones |

Overall Synthesis Pathway

References

- 1. CN101012178A - Method of preparing 3-aminophthalic acid from 3-nitrophthalic acid - Google Patents [patents.google.com]

- 2. Niementowski Quinazoline Synthesis [drugfuture.com]

- 3. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 4. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to Methyl 4-chloroquinazoline-8-carboxylate (CAS: 903130-01-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloroquinazoline-8-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its quinazoline core is a privileged scaffold found in numerous biologically active compounds, including approved anticancer drugs. The presence of a reactive chloro group at the 4-position and a methyl ester at the 8-position makes it a versatile intermediate for the synthesis of a diverse range of substituted quinazolines. This guide provides a comprehensive overview of its synthesis, chemical properties, and its application in the development of potential therapeutic agents, particularly kinase inhibitors.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 903130-01-8 | [1] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |

| Molecular Weight | 222.63 g/mol | [1] |

| Purity | ≥97% (typical) | [1] |

| Appearance | White to off-white solid | |

| Storage | Room temperature | [1] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Synthesis

The synthesis of this compound can be achieved through a two-step process starting from methyl 2-aminobenzoate-3-carboxylate. The general synthetic scheme involves the formation of a quinazolinone intermediate followed by chlorination.

Experimental Protocol: Synthesis of Methyl 4-hydroxyquinazoline-8-carboxylate

This procedure is based on the well-established Niementowski quinazoline synthesis, which involves the cyclocondensation of a 2-aminobenzoic acid derivative with formamide.[2]

-

Materials:

-

Methyl 2-amino-3-carboxybenzoate

-

Formamide

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

-

Procedure:

-

In a round-bottom flask, a mixture of methyl 2-amino-3-carboxybenzoate (1 equivalent) and an excess of formamide (10-20 equivalents) is prepared.

-

The reaction mixture is heated to 150-160 °C with continuous stirring.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Upon completion, the reaction mixture is cooled to room temperature, which may result in the precipitation of the product.

-

The solid product is collected by filtration, washed with water to remove excess formamide, and then with a cold organic solvent (e.g., ethanol or diethyl ether).

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure Methyl 4-hydroxyquinazoline-8-carboxylate.

-

Experimental Protocol: Synthesis of this compound

The intermediate, Methyl 4-hydroxyquinazoline-8-carboxylate, is converted to the target compound via chlorination. This is a common method for the preparation of 4-chloroquinazolines from their corresponding quinazolin-4(3H)-ones.[3]

-

Materials:

-

Methyl 4-hydroxyquinazoline-8-carboxylate

-

Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Ice bath

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, Methyl 4-hydroxyquinazoline-8-carboxylate (1 equivalent) is suspended in an excess of phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

The mixture is heated to reflux (approximately 105-110 °C) and maintained at this temperature with stirring for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

-

The progress of the reaction is monitored by TLC.

-

After the reaction is complete, the excess POCl₃ is removed under reduced pressure.

-

The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or cold water. This step is highly exothermic and should be performed with care.

-

The resulting precipitate is collected by filtration, washed thoroughly with water until the filtrate is neutral, and then dried under vacuum to afford the crude this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

-

Applications in Drug Discovery

This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the realm of oncology. The 4-chloro substituent is a versatile handle for introducing various nucleophiles, leading to the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4]

Synthesis of 4-Anilinoquinazolines as Potential Anticancer Agents

One of the most significant applications of 4-chloroquinazolines is in the synthesis of 4-anilinoquinazoline derivatives. This class of compounds has been extensively investigated as inhibitors of receptor tyrosine kinases (RTKs), which play crucial roles in cancer cell proliferation, survival, and angiogenesis.[5]

A study by Nishimura et al. described the microwave-mediated N-arylation of 4-chloroquinazolines with various anilines to produce a library of 4-anilinoquinazolines.[5] While this study did not use this compound specifically, it provides a relevant synthetic methodology and biological data for analogous compounds.

The following table summarizes the in vitro antiproliferative activity (IC₅₀ values) of selected 4-anilinoquinazoline derivatives against human cancer cell lines. These compounds were synthesized from 4-chloroquinazoline precursors, demonstrating the potential of this chemical scaffold.

| Compound | HCT-116 (colorectal carcinoma) IC₅₀ (µM) | T98G (glioblastoma) IC₅₀ (µM) | Reference |

| 10b | 2.8 | 2.0 | [5] |

| Erlotinib | - | 21.3 | [5] |

| Gefitinib | - | 37.8 | [5] |

Note: The compound numbering corresponds to the original publication.

This protocol is adapted from the work of Nishimura et al. and can be applied to this compound for the synthesis of novel 4-anilinoquinazoline derivatives.[5]

-

Materials:

-

This compound

-

Substituted aniline or N-methylaniline

-

Tetrahydrofuran (THF)

-

Water

-

Microwave reactor

-

Reaction vials

-

-

Procedure:

-

In a microwave reaction vial, combine this compound (1 equivalent) and the desired aniline derivative (1.2-1.5 equivalents).

-

Add a mixture of THF and water (e.g., 1:1 v/v) as the solvent.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the reaction mixture at a specified temperature (e.g., 100-150 °C) for a designated time (e.g., 10-60 minutes).

-

After completion, cool the reaction mixture to room temperature.

-

The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by washing with water and brine.

-

The crude product is then purified by column chromatography on silica gel to yield the pure 4-anilinoquinazoline derivative.

-

References

- 1. calpaclab.com [calpaclab.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 4-hydroxy-8-methylquinoline-2-carboxylate (849022-03-3) for sale [vulcanchem.com]

- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 4-chloroquinazoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl 4-chloroquinazoline-8-carboxylate, a key intermediate in the synthesis of novel therapeutic agents. This document details its structural characteristics, physicochemical properties, a plausible synthetic route, and expected spectroscopic signatures. Furthermore, it contextualizes the compound's significance by discussing its role in the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in oncology research.

Introduction

This compound (CAS No. 903130-01-8) is a substituted quinazoline derivative that has garnered significant interest in medicinal chemistry.[1] The quinazoline scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Specifically, the 4-chloro substituent provides a reactive site for nucleophilic substitution, making this compound a versatile building block for creating diverse libraries of quinazoline-based molecules. Its derivatives have shown particular promise as inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in various cancers.[2] This guide aims to provide researchers and drug development professionals with a detailed understanding of the fundamental properties and potential applications of this important synthetic intermediate.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 903130-01-8 | [1] |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |

| Molecular Weight | 222.63 g/mol | [1] |

| Appearance | Expected to be a solid | Based on related compounds |

| Melting Point | Estimated: 129-130 °C | Based on the melting point of the closely related 4-chloro-8-methylquinazoline.[3] |

| Boiling Point | >300 °C (Predicted) | High boiling point is expected due to its aromatic and polar nature. |

| Solubility | Generally soluble in polar organic solvents such as DMF, DMSO, and alcohols.[4] Limited solubility in water. | Solubility is influenced by both the solvent and temperature, generally increasing with a rise in temperature.[4] |

| Purity | Commercially available in purities of ~95-97% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established methods for the synthesis of substituted quinazolines. A general and efficient method involves the cyclization of an appropriately substituted anthranilic acid derivative, followed by chlorination.

Proposed Synthetic Pathway

A potential synthetic route starting from 2-aminoterephthalic acid is outlined below. This multi-step synthesis involves esterification, cyclization to form the quinazolinone core, and subsequent chlorination to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 1-Methyl 2-aminoterephthalate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminoterephthalic acid in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

-

Isolation: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-methyl 2-aminoterephthalate.[5]

-

Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

-

Reaction Setup: Combine 1-methyl 2-aminoterephthalate with an excess of formamide in a reaction vessel.

-

Reaction: Heat the mixture at a high temperature (typically 150-180 °C) for several hours.

-

Isolation: Upon cooling, the product often precipitates out of the reaction mixture. The solid can be collected by filtration and washed with a suitable solvent (e.g., ethanol) to remove excess formamide.

Step 3: Synthesis of this compound

-

Reaction Setup: Suspend Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate in an excess of thionyl chloride (SOCl₂). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux for a few hours until the reaction is complete (monitored by TLC).[6]

-

Work-up: Carefully remove the excess thionyl chloride under reduced pressure.

-

Isolation: Treat the residue with ice-cold water or a basic solution (e.g., saturated sodium bicarbonate) to precipitate the crude product. Collect the solid by filtration and wash thoroughly with water.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals |

| ¹H NMR | Aromatic protons (quinazoline ring): δ 7.5-8.5 ppm (multiplets). Methyl ester protons (-OCH₃): δ ~4.0 ppm (singlet). |

| ¹³C NMR | Carbonyl carbon (ester): δ ~165 ppm. Aromatic carbons: δ 120-160 ppm. Methyl carbon (-OCH₃): δ ~53 ppm. |

| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 222/224 (due to ³⁵Cl/³⁷Cl isotopes). Common fragmentation would involve the loss of the methyl ester group (-COOCH₃) and/or the chlorine atom. |

| FT-IR | C=O stretch (ester): ~1720 cm⁻¹. C=N and C=C stretches (aromatic rings): 1500-1650 cm⁻¹. C-Cl stretch: 700-800 cm⁻¹. |

Role in Drug Discovery: Targeting the EGFR Signaling Pathway

Derivatives of this compound are prominent as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[2] EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation.[7][] Dysregulation of the EGFR pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

Small molecule tyrosine kinase inhibitors (TKIs) with a quinazoline core, such as Gefitinib and Erlotinib, function by competing with ATP for binding to the intracellular kinase domain of EGFR.[7][9] This competitive inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream signaling cascades like the RAS-RAF-MAPK and PI3K-Akt pathways.[7][9]

Caption: Simplified EGFR signaling pathway and the point of inhibition by quinazoline-based TKIs.

The workflow for developing novel EGFR inhibitors often starts with a versatile scaffold like this compound. The reactive 4-chloro position allows for the introduction of various aniline or other nucleophilic side chains, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Experimental workflow for the development of quinazoline-based kinase inhibitors.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting aberrant signaling pathways in cancer. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and its strategic importance in drug discovery. The information presented herein is intended to serve as a foundational resource for researchers and scientists working to develop the next generation of targeted therapeutics. Further experimental validation of the predicted properties and optimization of the synthetic protocol will undoubtedly facilitate its broader application in the field.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 58421-80-0 CAS MSDS (4-CHLORO-8-METHYLQUINAZOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. cibtech.org [cibtech.org]

- 5. 1-Methyl-2-aminoterephthalate 98 60728-41-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. ClinPGx [clinpgx.org]

- 9. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Methyl 4-chloroquinazoline-8-carboxylate: A Technical Overview

For Immediate Release

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the chemical intermediate, Methyl 4-chloroquinazoline-8-carboxylate. This compound serves as a key building block in the synthesis of biologically active molecules, particularly in the development of novel therapeutics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₁₀H₇ClN₂O₂ and a molecular weight of 222.63 g/mol . Its structure features a quinazoline core, which is a bicyclic system composed of a benzene ring fused to a pyrimidine ring. The key functional groups that dictate its reactivity and spectroscopic properties are the chloro group at position 4, the methyl ester at position 8, and the two nitrogen atoms within the heterocyclic ring.

Synthesis and Experimental Protocols

This compound is utilized as a crucial intermediate in the synthesis of more complex molecules, notably in the development of lysophosphatidic acid receptor 2 (LPA2) antagonists.[1] Although a specific, detailed experimental protocol for its preparation is not explicitly provided in the available literature, a general synthetic pathway can be inferred from established methods for quinazoline synthesis.

A plausible synthetic route involves a two-step process starting from a substituted anthranilic acid derivative. The general workflow is depicted in the following diagram:

Caption: Plausible synthetic route to this compound.

Experimental Workflow for Synthesis:

References

Synthesis of Methyl 4-chloroquinazoline-8-carboxylate: A Technical Guide to Starting Materials and Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary starting materials and synthetic methodologies for the preparation of Methyl 4-chloroquinazoline-8-carboxylate, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and quantitative data to facilitate its synthesis in a laboratory setting.

Overview of the Synthetic Strategy

The synthesis of this compound is typically achieved through a two-step process commencing with a substituted anthranilic acid derivative. The general synthetic approach involves:

-

Cyclization: Formation of the quinazoline ring system to yield a 4-hydroxyquinazoline intermediate.

-

Chlorination: Conversion of the 4-hydroxyl group to a chloro group to afford the final product.

The most logical and commonly employed starting material for this synthesis is Dimethyl 2-aminoterephthalate . This commercially available compound possesses the necessary amine and ester functionalities at the correct positions on the benzene ring to facilitate the efficient construction of the target molecule.

Starting Materials

A critical aspect of any synthetic campaign is the selection and characterization of the starting materials. The primary starting material for the synthesis of this compound is detailed below.

| Starting Material | Structure | M. W. ( g/mol ) | CAS No. | Key Properties |

| Dimethyl 2-aminoterephthalate |  | 209.19 | 5372-81-6 | White to off-white crystalline powder. |

Synthetic Pathway and Experimental Protocols

The overall synthetic pathway from Dimethyl 2-aminoterephthalate to this compound is illustrated below.

Step 1: Synthesis of Methyl 4-hydroxyquinazoline-8-carboxylate

The initial step involves the cyclization of Dimethyl 2-aminoterephthalate with a suitable one-carbon source, typically formamide, to construct the pyrimidinone ring of the quinazoline core.

Experimental Protocol:

A mixture of Dimethyl 2-aminoterephthalate (1.0 eq.) and formamide (10-20 eq.) is heated to a temperature of 150-180 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed, which typically takes 4-8 hours. Upon completion, the reaction mixture is cooled to room temperature, and the excess formamide is removed under reduced pressure. The resulting crude product is then purified, usually by recrystallization from a suitable solvent such as ethanol or methanol, to afford Methyl 4-hydroxyquinazoline-8-carboxylate as a solid.

| Reactant/Reagent | M. W. ( g/mol ) | Molar Eq. |

| Dimethyl 2-aminoterephthalate | 209.19 | 1.0 |

| Formamide | 45.04 | 10-20 |

| Product | M. W. ( g/mol ) | Typical Yield |

| Methyl 4-hydroxyquinazoline-8-carboxylate | 204.18 | 75-85% |

Step 2: Synthesis of this compound

The second and final step is the chlorination of the 4-hydroxyl group of the quinazoline ring. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Experimental Protocol:

Methyl 4-hydroxyquinazoline-8-carboxylate (1.0 eq.) is suspended in an excess of phosphorus oxychloride (5-10 eq.). A catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine (0.1-0.2 eq.), can be added to facilitate the reaction. The mixture is heated to reflux (approximately 105-110 °C) for 2-4 hours. The progress of the reaction is monitored by TLC. After completion, the excess phosphorus oxychloride is carefully removed by distillation under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound.[1]

| Reactant/Reagent | M. W. ( g/mol ) | Molar Eq. |

| Methyl 4-hydroxyquinazoline-8-carboxylate | 204.18 | 1.0 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 5-10 |

| N,N-Dimethylaniline (optional) | 121.18 | 0.1-0.2 |

| Product | M. W. ( g/mol ) | Typical Yield |

| This compound | 222.63 | 80-90% |

Alternative Starting Materials

While Dimethyl 2-aminoterephthalate is the most direct precursor, alternative starting materials can be considered. One such alternative is 2-Amino-terephthalic acid .

In this route, 2-Amino-terephthalic acid is first cyclized with formamide to produce 4-Hydroxyquinazoline-8-carboxylic acid. This intermediate then undergoes esterification of the carboxylic acid at position 8, followed by the chlorination of the 4-hydroxyl group as previously described. This route introduces an additional esterification step, making it less atom-economical and potentially leading to lower overall yields compared to the route starting from Dimethyl 2-aminoterephthalate.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of pharmaceutical research and development. The most efficient and direct synthetic route commences with Dimethyl 2-aminoterephthalate, proceeding through a 4-hydroxyquinazoline intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field, enabling the reliable and reproducible synthesis of this important chemical building block. Adherence to standard laboratory safety procedures is paramount when handling the reagents and performing the reactions described in this guide.

References

An In-depth Technical Guide to the Formation of Methyl 4-chloroquinazoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mechanism of formation for Methyl 4-chloroquinazoline-8-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document outlines the synthetic pathway, reaction mechanisms, detailed experimental protocols, and relevant quantitative data, presented for clarity and reproducibility in a research and development setting.

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its quinazoline core is a privileged scaffold found in numerous compounds with a wide range of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The presence of a chloro group at the 4-position provides a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups, while the carboxylate at the 8-position offers another point for molecular elaboration. This guide focuses on the common and efficient two-step synthetic route for its preparation.

Overall Synthetic Pathway

The formation of this compound is typically achieved through a two-step process:

-

Cyclocondensation: Formation of the quinazolinone ring system to yield the precursor, Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate .

-

Chlorination: Conversion of the 4-oxo group to a 4-chloro group to yield the final product.

Caption: Overall two-step synthesis of this compound.

Step 1: Synthesis of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

The first step involves the construction of the quinazolinone ring. This is typically achieved through the Niementowski quinazoline synthesis, which involves the reaction of an anthranilic acid derivative with formamide[2].

Mechanism of Formation

The reaction proceeds via an initial acylation of the amino group of the anthranilate with formamide, followed by an intramolecular cyclization and dehydration to form the stable quinazolinone ring.

Caption: Mechanism of quinazolinone ring formation.

Experimental Protocol

This protocol is based on established methods for the synthesis of similar quinazolinone derivatives[2].

Materials:

-

Methyl 2-amino-3-(methoxycarbonyl)benzoate

-

Formamide

-

Ethanol

-

Ice-cold water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine Methyl 2-amino-3-(methoxycarbonyl)benzoate (1.0 eq) with an excess of formamide (10-20 eq)[2].

-

Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours[2].

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water with vigorous stirring to precipitate the product[2].

-

Collect the solid precipitate by vacuum filtration.

-

Wash the crude product with cold water and recrystallize from a suitable solvent, such as ethanol, to yield pure Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate[2].

Step 2: Chlorination of Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

The second step is the conversion of the 4-oxo (or tautomeric 4-hydroxy) group into a chloro group. This is a crucial step for activating the 4-position for subsequent nucleophilic substitution reactions. This transformation is commonly achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)[3][4].

Mechanism of Formation

The mechanism involves the activation of the carbonyl oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion and subsequent elimination to form the 4-chloroquinazoline.

Caption: Mechanism of chlorination of the quinazolinone.

Experimental Protocol

This protocol is a general method for the chlorination of 4-quinazolones[4].

Materials:

-

Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

Ice/water

-

Ammonia solution (33%)

-

Ethyl acetate

Procedure:

-

To a flask containing Methyl 4-oxo-3,4-dihydroquinazoline-8-carboxylate, add phosphorus oxychloride (POCl₃) dropwise with stirring.

-

Heat the mixture under reflux for 4-12 hours[4].

-

After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice/water[4].

-

Neutralize the solution with a 33% ammonia solution[4].

-

Extract the product with ethyl acetate (3 x 50 mL)[4].

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of quinazolinone and 4-chloroquinazoline derivatives, based on analogous procedures. Yields for the specific synthesis of this compound may vary.

| Step | Reaction | Reagents | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |

| 1 | Cyclocondensation | Formamide | 150-160 | 2-4 | 70-90 | [2] |

| 2 | Chlorination | POCl₃ or SOCl₂ | Reflux | 4-12 | 60-85 | [3][4] |

Conclusion

The synthesis of this compound is a robust and well-established two-step process. The initial cyclocondensation to form the quinazolinone ring followed by chlorination provides a versatile intermediate for the development of novel chemical entities. The detailed mechanisms and experimental protocols provided in this guide serve as a comprehensive resource for researchers in the field of medicinal chemistry and drug development. Careful optimization of reaction conditions will be key to achieving high yields and purity of the final product.

References

An In-depth Technical Guide to Methyl 4-chloroquinazoline-8-carboxylate: A Key Intermediate in Kinase Inhibitor Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of Methyl 4-chloroquinazoline-8-carboxylate, a pivotal heterocyclic building block in the development of targeted therapeutics. Tailored for researchers, scientists, and professionals in drug development, this document details the molecule's structure, physicochemical properties, and its significant role as a precursor to potent kinase inhibitors.

Molecular Structure and Chemical Formula

This compound is a substituted quinazoline derivative. The quinazoline core is a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrimidine ring. In this specific molecule, a chloro group is attached at the 4-position, and a methyl carboxylate group is at the 8-position.

Molecular Formula: C₁₀H₇ClN₂O₂[1]

Molecular Weight: 222.63 g/mol [1]

CAS Number: 903130-01-8

SMILES: COC(=O)C1=CC=CC2=C1C(=NC=N2)Cl

The structural formula of this compound is depicted below:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₇ClN₂O₂ | [1] |

| Molecular Weight | 222.63 g/mol | [1] |

| CAS Number | 903130-01-8 | |

| Appearance | White to off-white solid | |

| Purity | ≥95% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules, particularly 4-anilinoquinazoline derivatives which are known potent kinase inhibitors.[2][3] The synthesis of these derivatives typically involves a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by an appropriate amine.

General Synthesis of 4-Anilinoquinazoline-8-carboxylate Derivatives

A general and efficient method for the synthesis of 4-anilinoquinazoline derivatives from this compound involves a microwave-mediated N-arylation reaction. This method is compatible with a variety of substituted anilines and offers good yields.[2]

Experimental Protocol:

-

Reaction Setup: In a microwave-safe vessel, combine this compound (1 equivalent), the desired substituted aniline (1.1-1.5 equivalents), and a suitable solvent system such as THF/H₂O.

-

Microwave Irradiation: Seal the vessel and subject it to microwave irradiation at a controlled temperature (e.g., 120-150 °C) for a specified duration (typically 10-30 minutes).

-

Work-up: After cooling, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-anilinoquinazoline-8-carboxylate derivative.

Role in Signaling Pathways and Drug Development

Quinazoline derivatives are a well-established class of compounds that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3] A significant number of these derivatives function as inhibitors of various protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[2] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.

The 4-anilinoquinazoline scaffold, readily synthesized from this compound, is a privileged structure in the design of inhibitors for several receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][4]

Inhibition of the EGFR Signaling Pathway

The EGFR signaling pathway plays a critical role in the development and progression of many cancers. Upon activation by its ligands, EGFR dimerizes and autophosphorylates, initiating a downstream cascade of signaling events that ultimately lead to cell proliferation, survival, and metastasis. 4-Anilinoquinazoline derivatives can act as ATP-competitive inhibitors of the EGFR tyrosine kinase domain, blocking its activity and thereby inhibiting downstream signaling.

Below is a diagram illustrating the general mechanism of action of 4-anilinoquinazoline-based EGFR inhibitors.

Caption: EGFR signaling pathway and its inhibition by 4-anilinoquinazoline derivatives.

Structure-Activity Relationship (SAR) Studies

This compound provides a versatile scaffold for structure-activity relationship (SAR) studies. The reactivity of the 4-chloro position allows for the introduction of a wide variety of substituted anilines, enabling the fine-tuning of the inhibitor's potency and selectivity against different kinases. Furthermore, the methyl ester at the 8-position can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups to explore additional interactions with the target protein. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug discovery. Its straightforward derivatization to 4-anilinoquinazolines provides access to a rich chemical space of potent kinase inhibitors. This technical guide has summarized its fundamental properties and highlighted its importance in the development of targeted cancer therapies, underscoring its continued relevance to the scientific research community.

References

- 1. myskinrecipes.com [myskinrecipes.com]

- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Purity and Characterization of Methyl 4-chloroquinazoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloroquinazoline-8-carboxylate is a quinazoline derivative that serves as a valuable building block in medicinal chemistry and drug discovery. The quinazoline scaffold is a constituent of numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. The presence of a chloro group at the 4-position and a methyl carboxylate at the 8-position provides reactive sites for further chemical modifications, making it a key intermediate in the synthesis of more complex molecules and compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth overview of the purity and characterization of this compound.

Compound Properties and Purity

The identity and purity of this compound are critical for its application in research and development. Commercially available batches of this compound typically have a purity of 95% or higher.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 903130-01-8[1] |

| Molecular Formula | C₁₀H₇ClN₂O₂[1] |

| Molecular Weight | 222.63 g/mol [1] |

| Appearance | Off-white to yellow solid (typical) |

| Storage | Room temperature[1] |

Table 2: Purity Specifications from Representative Suppliers

| Supplier | Purity Specification |

| Supplier A | ≥ 97%[1] |

| Supplier B | ≥ 95%[2] |

| Supplier C | > 98% |

Synthetic Overview

A potential synthetic pathway could start from 2-amino-3-methoxycarbonylbenzoic acid, which would undergo cyclization with formamide or a similar reagent to form the corresponding quinazolin-4-one. Subsequent chlorination using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) would yield the final product, this compound.

Characterization Methodologies

Comprehensive characterization is essential to confirm the structure and purity of this compound. The following are standard analytical techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Both ¹H and ¹³C NMR are crucial for confirming the identity of the compound.

Table 3: Representative ¹H NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | d | 1H | Aromatic H |

| ~8.2 - 8.4 | d | 1H | Aromatic H |

| ~7.8 - 8.0 | t | 1H | Aromatic H |

| ~4.0 | s | 3H | -OCH₃ |

Note: The predicted chemical shifts are for illustrative purposes. Actual values must be determined experimentally.

Table 4: Representative ¹³C NMR Data (Predicted)

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O (ester) |

| ~160 | Aromatic C |

| ~152 | Aromatic C |

| ~149 | Aromatic C |

| ~135 | Aromatic C |

| ~129 | Aromatic C |

| ~128 | Aromatic C |

| ~125 | Aromatic C |

| ~122 | Aromatic C |

| ~53 | -OCH₃ |

Note: The predicted chemical shifts are for illustrative purposes. Actual values must be determined experimentally.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the elemental composition of the compound. Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule.

Table 5: Expected Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M+H]⁺ | 223.02 |

| [M+Na]⁺ | 245.00 |

Note: M represents the parent molecule. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion peaks.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of this compound. A reversed-phase C18 column is typically used.

Table 6: Typical HPLC Purity Analysis Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm[3] |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min[3] |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Experimental Protocols

The following are generalized protocols that can be adapted for the characterization of this compound.

¹H and ¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak or an internal standard (e.g., TMS).

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4] The solvent should be compatible with the HPLC system if LC-MS is being performed.

-

Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set the ESI source parameters, including the capillary voltage, nebulizing gas pressure, and drying gas temperature.

-

Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

-

Data Analysis: Identify the molecular ion peaks, such as [M+H]⁺ and [M+Na]⁺, and confirm the molecular weight of the compound.[5] Observe the characteristic isotopic pattern for a chlorine-containing compound.

HPLC Purity Protocol

-

Mobile Phase Preparation: Prepare the mobile phase solvents (e.g., acetonitrile and water with 0.1% formic acid).[6] Degas the solvents to prevent bubble formation in the system.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.[3] Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

Instrument Setup: Equilibrate the HPLC column with the initial mobile phase composition until a stable baseline is achieved.

-

Analysis: Inject the sample onto the column and run the gradient method.

-

Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the compound based on the area percentage of the main peak relative to the total area of all peaks.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

Conclusion

This compound is a key intermediate for the synthesis of diverse quinazoline-based compounds with potential therapeutic applications. Ensuring the purity and confirming the structural identity of this compound through rigorous analytical characterization is paramount for its use in research and drug development. This guide outlines the essential properties, analytical methodologies, and a general workflow for the purity assessment and characterization of this compound, providing a valuable resource for scientists in the field.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

The Ascendancy of Quinazoline-8-Carboxylates: A Technical Guide to Their Discovery and Synthetic Evolution

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of quinazoline-8-carboxylates, a class of heterocyclic compounds of burgeoning interest to researchers, scientists, and drug development professionals. From their foundational chemical principles to their contemporary applications as potent enzyme inhibitors, this document outlines the pivotal moments and scientific innovations that have shaped our understanding of these versatile molecules.

A Legacy of Discovery: From Quinazoline Core to Functionalized Derivatives

The journey of quinazoline chemistry began in the latter half of the 19th century. The first synthesis of a quinazoline derivative was achieved by Peter Griess in 1869.[1] A significant leap forward occurred in 1895 when August Bischler and Lang successfully synthesized the parent quinazoline molecule.[2] These early explorations into the fundamental quinazoline scaffold laid the groundwork for future functionalization and diversification of this heterocyclic system.

While the broader quinazoline family has a rich history, the specific lineage of quinazoline-8-carboxylates is more contemporary, with significant developments emerging in the context of modern drug discovery. The strategic placement of a carboxylate group at the 8-position of the quinazoline ring has been shown to be crucial for the biological activity of several important compounds, most notably in the development of potent enzyme inhibitors.

Modern Era: The Emergence of Quinazoline-8-Carboxylates as Potent CD38 Inhibitors

A pivotal moment in the history of quinazoline-8-carboxylates is their recent emergence as highly effective inhibitors of CD38, a transmembrane glycoprotein that functions as a key enzyme in cellular signaling.[3][4] The discovery of 2,4-diamino-8-quinazoline carboxamides as potent CD38 inhibitors marked a significant milestone, demonstrating the therapeutic potential of this specific scaffold. These compounds have shown promise in modulating NAD+ metabolism and calcium signaling, pathways that are crucial in a variety of physiological and pathological processes.[4]

Synthetic Strategies: Crafting the Quinazoline-8-Carboxylate Core

The synthesis of the quinazoline-8-carboxylate scaffold can be approached through various strategic disconnections. A common modern approach involves the construction of the quinazoline ring from appropriately substituted anthranilic acid derivatives.

Key Synthetic Methodologies

A prevalent synthetic route to 2,4-diaminoquinazoline-8-carboxamides, potent CD38 inhibitors, is outlined below. This multi-step process highlights the key transformations required to build the functionalized quinazoline core.

Experimental Protocol: Synthesis of 2,4-Diaminoquinazoline-8-carboxamides (General Procedure)

-

Step 1: Synthesis of 2-amino-3-nitrobenzoic acid derivatives. The synthesis typically begins with a commercially available substituted 2-aminobenzoic acid. Nitration at the 3-position is a common initial step to introduce a functional group that can be later transformed into the 8-position substituent of the quinazoline ring.

-

Step 2: Formation of the quinazoline-2,4-dione. The resulting 2-amino-3-nitrobenzoic acid is then cyclized, often using a reagent like urea or a cyanate, to form the corresponding quinazoline-2,4(1H,3H)-dione.

-

Step 3: Chlorination of the dione. The quinazoline-2,4-dione is subsequently treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the 2,4-dichloroquinazoline intermediate.

-

Step 4: Regioselective Nucleophilic Aromatic Substitution (SNA_r_). The 2,4-dichloroquinazoline is a versatile intermediate for introducing diversity. The chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. This allows for a stepwise and regioselective introduction of different amino groups.

-

Step 5: Introduction of the 8-carboxy functionality. The nitro group at the 8-position can be reduced to an amine, which can then be converted to a nitrile via a Sandmeyer reaction. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid at the 8-position.

-

Step 6: Amide formation. The final step involves the coupling of the quinazoline-8-carboxylic acid with a desired amine to form the corresponding carboxamide.

| Step | Reaction | Key Reagents and Conditions |

| 1 | Nitration | HNO₃, H₂SO₄ |

| 2 | Cyclization | Urea, heat |

| 3 | Chlorination | POCl₃, heat |

| 4 | SNAr at C4 | Amine, base, solvent (e.g., EtOH) |

| 5 | SNAr at C2 | Amine, heat |

| 6 | Nitro Reduction | Fe, NH₄Cl or H₂, Pd/C |

| 7 | Sandmeyer Reaction | NaNO₂, HCl; CuCN |

| 8 | Nitrile Hydrolysis | Acid or base, heat |

| 9 | Amide Coupling | Amine, coupling agent (e.g., HATU, EDCI) |

Signaling Pathways and Biological Activity

Quinazoline-8-carboxylates have demonstrated significant biological activity, primarily as enzyme inhibitors. Their interaction with specific biological targets can modulate key signaling pathways involved in disease.

Inhibition of CD38 and Modulation of Calcium Signaling

As potent inhibitors of CD38, 2,4-diamino-8-quinazoline carboxamides interfere with the enzymatic activity of CD38, which is responsible for the hydrolysis of nicotinamide adenine dinucleotide (NAD⁺) to cyclic ADP-ribose (cADPR) and other signaling molecules.[4] cADPR is a crucial second messenger that mobilizes intracellular calcium stores.[5] By inhibiting CD38, these quinazoline derivatives can effectively modulate calcium signaling pathways, which are implicated in a wide range of cellular processes, including immune responses, cell proliferation, and neurotransmission.[4][5]

Caption: Inhibition of the CD38 signaling pathway by 2,4-diamino-8-quinazoline carboxamides.

Future Directions

The discovery of quinazoline-8-carboxylates as potent modulators of key biological pathways has opened up new avenues for drug discovery and development. Further research into the structure-activity relationships of this scaffold, coupled with the exploration of novel synthetic methodologies, will undoubtedly lead to the development of new therapeutic agents for a range of diseases. The versatility of the quinazoline core, combined with the strategic importance of the 8-carboxylate functionality, ensures that this class of compounds will remain a focal point of medicinal chemistry research for the foreseeable future.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazoline - Wikipedia [en.wikipedia.org]

- 3. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazoline-based carboxylate compound and use thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. Quinazoline synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Physicochemical Properties of Quinazoline Derivatives

Introduction

Physicochemical Properties of Quinazoline and Related Derivatives

The physicochemical properties of quinazoline derivatives are influenced by the nature and position of their substituents. The parent quinazoline molecule is a light yellow crystalline solid soluble in water.[4] The introduction of functional groups such as chloro and methyl carboxylate moieties significantly alters properties like melting point, boiling point, and solubility.

| Property | Quinazoline | Notes |

| Molecular Formula | C₈H₆N₂ | [5] |

| Molecular Weight | 130.15 g/mol | [5] |

| Melting Point | 48 °C | [4] |

| Boiling Point | 243 °C | [4] |

| Appearance | Light yellow crystals | [4] |

| Solubility | Soluble in water | [4] |

Table 1: Physicochemical properties of the parent quinazoline molecule.

The introduction of a chlorine atom, particularly at the 4-position, is a common step in the synthesis of many bioactive quinazolines, as it provides a reactive site for further functionalization.[6][7] Similarly, the presence of a carboxylate group can influence the compound's polarity and potential for hydrogen bonding.

Experimental Protocols

The synthesis and characterization of quinazoline derivatives involve multi-step processes that are well-documented in the chemical literature. Below are generalized protocols for the synthesis of key intermediates and the analytical techniques used for their characterization.

Synthesis of 4-Chloroquinazoline Derivatives

A common route to 4-chloroquinazolines involves the chlorination of the corresponding quinazolin-4-one.[8][9]

Protocol:

-

Starting Material: A suitably substituted quinazolin-4-one.

-

Reagents: Thionyl chloride (SOCl₃) or phosphorus oxychloride (POCl₃) are commonly used as chlorinating agents.[8][9]

-

Procedure: The quinazolin-4-one is refluxed with an excess of the chlorinating agent. The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the excess chlorinating agent is removed under reduced pressure. The residue is then carefully quenched with ice-cold water or a basic solution (e.g., ammonia) to precipitate the 4-chloroquinazoline product.[9]

-

Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

Synthesis of Quinazoline Carboxylate Esters

The esterification of a quinazoline carboxylic acid is a standard procedure to obtain the corresponding ester derivative.[10][11]

Protocol:

-

Starting Material: A quinazoline-carboxylic acid.

-

Reagents: The corresponding alcohol (in this case, methanol) and a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Procedure: The quinazoline-carboxylic acid is dissolved in an excess of the alcohol, and the acid catalyst is added. The mixture is then heated under reflux until the reaction is complete, as monitored by TLC.

-

Work-up: The reaction mixture is cooled, and the excess alcohol is removed under reduced pressure. The residue is neutralized with a weak base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude ester, which can be purified by column chromatography or recrystallization.[11]

Analytical Characterization

The structural confirmation of synthesized quinazoline derivatives is typically achieved through a combination of spectroscopic methods.[12][13][14]

| Technique | Information Provided |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure, including the chemical environment of individual atoms (¹H, ¹³C) and their connectivity.[12] |

| Mass Spectrometry (MS) | Determines the precise molecular weight and elemental composition of the compound. Fragmentation patterns can provide further structural insights.[12][13] |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, C-Cl, C-O) based on their characteristic vibrational frequencies.[12] |

Table 2: Common analytical techniques for the characterization of quinazoline derivatives.

Logical and Experimental Workflows

The synthesis of a target molecule like "Methyl 4-chloroquinazoline-8-carboxylate" would follow a logical workflow, starting from simpler precursors and introducing the required functional groups in a stepwise manner.

Signaling Pathways and Biological Relevance

Many 4-substituted quinazoline derivatives, particularly 4-anilinoquinazolines, are known to be potent inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[3][6] These kinases are crucial components of signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of these pathways is a hallmark of many cancers.

The 4-chloroquinazoline moiety serves as a key intermediate in the synthesis of these inhibitors, where the chlorine atom is displaced by an appropriate aniline derivative.[6]

The quinazoline framework is a cornerstone in the development of modern therapeutics. While direct experimental data for "this compound" is sparse, a comprehensive understanding of the physicochemical properties, synthetic routes, and biological roles of related quinazoline derivatives provides a strong foundation for researchers. The methodologies and pathways described herein are fundamental to the exploration and development of novel quinazoline-based compounds for scientific and therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline - Wikipedia [en.wikipedia.org]

- 5. Quinazoline | C8H6N2 | CID 9210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. scispace.com [scispace.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. benchchem.com [benchchem.com]

- 13. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using Methyl 4-chloroquinazoline-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. These compounds have shown significant therapeutic potential, particularly in oncology, by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Methyl 4-chloroquinazoline-8-carboxylate is a key starting material for the synthesis of a diverse range of quinazoline-based kinase inhibitors. The 4-chloro position is highly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituted anilines, which are crucial for kinase binding. The ester at the 8-position provides a handle for further functionalization, such as conversion to amides, to modulate the compound's physicochemical properties and biological activity.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors derived from this compound, with a focus on inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways.

Targeted Signaling Pathways

Quinazoline-based inhibitors are particularly effective against receptor tyrosine kinases (RTKs) like EGFR and VEGFR. Overactivation of these pathways is a hallmark of many cancers.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling cascade plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway is frequently implicated in tumor growth and progression. Small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain can effectively block these downstream signals.

Caption: EGFR Signaling Pathway and Inhibition.

Vascular Endothelial Growth Factor Receptor (VEGFR) Signaling Pathway

The VEGFR signaling pathway is a primary regulator of angiogenesis, the formation of new blood vessels.[2] In cancer, tumors induce angiogenesis to supply nutrients and oxygen for their growth and metastasis.[3] Inhibiting VEGFR can starve tumors and impede their growth.

Caption: VEGFR Signaling Pathway and Inhibition.

Synthetic Workflow

The synthesis of kinase inhibitors from this compound generally follows a two-step process: nucleophilic aromatic substitution (SNAr) to introduce the aniline moiety, followed by amidation of the methyl ester.

Caption: General Synthetic Workflow.

Experimental Protocols

Step 1: Synthesis of Methyl 4-(arylamino)quinazoline-8-carboxylate Derivatives (General Procedure)

This protocol describes the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.

Materials:

-

This compound

-

Substituted aniline (e.g., 3-ethynylaniline, 4-bromo-2-fluoroaniline) (1.1 equivalents)

-

Isopropanol (or another suitable solvent like n-butanol)

-

Hydrochloric acid (catalytic amount, optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Standard workup and purification equipment (e.g., rotary evaporator, filtration apparatus, silica gel for chromatography)

Procedure:

-

To a solution of this compound (1.0 equivalent) in isopropanol, add the substituted aniline (1.1 equivalents).

-

A catalytic amount of concentrated hydrochloric acid can be added to facilitate the reaction, particularly for less nucleophilic anilines.

-

Heat the reaction mixture to reflux (approximately 82°C for isopropanol) and stir for 3-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold isopropanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

-

Characterize the purified product by NMR and mass spectrometry.

Step 2: Synthesis of N-substituted-4-(arylamino)quinazoline-8-carboxamide Derivatives (General Procedure)

This protocol outlines the amidation of the methyl ester at the 8-position.

Materials:

-

Methyl 4-(arylamino)quinazoline-8-carboxylate derivative from Step 1

-

Desired amine (e.g., propylamine, morpholine) (excess or as a solution)

-

High-boiling point solvent (e.g., N,N-dimethylformamide - DMF, optional)

-

Sealed tube or microwave reactor

-

Standard workup and purification equipment

Procedure:

-

In a sealed tube or microwave vial, dissolve the Methyl 4-(arylamino)quinazoline-8-carboxylate derivative (1.0 equivalent) in the desired amine (used as solvent) or in a high-boiling point solvent like DMF with an excess of the amine.

-

Seal the vessel and heat the mixture to 100-120°C for 12-24 hours. Alternatively, microwave irradiation can be used to significantly reduce the reaction time.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by flash column chromatography.

-

Characterize the final product by NMR and mass spectrometry.

Data Presentation

The following tables summarize representative data for the synthesis and biological activity of kinase inhibitors derived from this compound.

Table 1: Synthesis of Methyl 4-(arylamino)quinazoline-8-carboxylate Derivatives

| Compound ID | Substituted Aniline | Yield (%) |

| 1a | 3-Ethynylaniline | 75-85 |

| 1b | 4-Bromo-2-fluoroaniline | 70-80 |

| 1c | 3-Chloro-4-fluoroaniline | 72-82 |

| 1d | m-Toluidine | 80-90 |

Note: Yields are representative and can vary based on reaction scale and purification method.

Table 2: Synthesis and Kinase Inhibitory Activity of N-substituted-4-(arylamino)quinazoline-8-carboxamides

| Compound ID | R Group (Amine) | Yield (%) | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) |

| 2a | Propyl | 60-70 | 15 | 25 |

| 2b | Cyclopropyl | 65-75 | 10 | 18 |

| 2c | Morpholin-4-yl-ethyl | 55-65 | 8 | 12 |

| 2d | Piperidin-1-yl-propyl | 50-60 | 12 | 20 |

Note: IC₅₀ values are representative and should be determined for each specific application. Data is compiled for illustrative purposes based on published literature for analogous compounds.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of potent kinase inhibitors. The straightforward two-step synthetic route, involving a nucleophilic aromatic substitution followed by amidation, allows for the creation of a diverse library of compounds for structure-activity relationship (SAR) studies. The resulting 4-anilinoquinazoline-8-carboxamide derivatives have demonstrated significant inhibitory activity against key cancer targets such as EGFR and VEGFR. The protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery to develop novel and effective kinase inhibitors.

References

Application Notes and Protocols: Methyl 4-chloroquinazoline-8-carboxylate in the Synthesis of Potential EGFR Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of a potential Epidermal Growth Factor Receptor (EGFR) inhibitor, Methyl 4-(3-ethynylanilino)quinazoline-8-carboxylate, using Methyl 4-chloroquinazoline-8-carboxylate as a key starting material. This document outlines the synthetic procedure, presents relevant data in a structured format, and includes visualizations of the EGFR signaling pathway, the synthetic workflow, and the chemical reaction pathway.

Introduction